2,5-Dichloro-3-phenylpyrazine
Overview
Description
2,5-Dichloro-3-phenylpyrazine is a compound that is closely related to various pyrazine derivatives with potential applications in material science and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the related research gives insight into the synthesis, structure, and properties of similar dichloropyrazine compounds and their derivatives.
Synthesis Analysis
The synthesis of related pyrazine compounds involves reactions with amines, as seen in the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines to give mono-substituted or bis-substituted products . Another method includes the oxidative coupling reaction of 2,3-diamino-3-(phenylthio)acrylonitrile to synthesize 2,5-diamino-3,6-dicyanopyrazine, a fluorescent chromophore . Additionally, 2,5-diphenylpyrazine was obtained as a by-product in a synthesis involving 5H-Imidazol[2,3-b]isoquinoline-1-ethanol-5-one . These methods suggest that the synthesis of 2,5-Dichloro-3-phenylpyrazine could potentially be achieved through similar pathways involving chlorination and functional group manipulation.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives has been elucidated using X-ray diffraction techniques. For instance, the crystal structure of 2,5-diphenylpyrazine was determined, revealing a monoclinic crystal system with specific lattice constants . Similarly, the structure of 1-(2,6-Dichloro-4-nitrophenyl)-5-amino-4-cyanopyrazole was determined, providing insights into the molecular arrangement and hydrogen bonding patterns . These studies indicate that 2,5-Dichloro-3-phenylpyrazine would likely exhibit a well-defined crystalline structure that could be characterized using similar methods.
Chemical Reactions Analysis
The reactivity of pyrazine derivatives can be quite diverse. For example, 3,5-diamino-4-phenylpyrazole, a related compound, showed reactivity with various 1,3-dicarbonyl compounds to yield different derivatives . The reaction of phenylmalononitrile with hydrazine also led to the formation of polyfunctional heterocycles . These findings suggest that 2,5-Dichloro-3-phenylpyrazine could also participate in a range of chemical reactions, potentially leading to the formation of novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. For instance, the fluorescent properties of 2,5-diamino-3,6-dicyanopyrazine dyes were studied, showing strong yellowish-green fluorescence and potential as synthetic intermediates for fluorescent dye chromophores . The crystal and molecular structure of 2,5-dichloro-3-methoxypyrazine was also determined, providing detailed information on bond distances and angles . These studies highlight the importance of molecular structure in determining the properties of pyrazine derivatives, which would be applicable to 2,5-Dichloro-3-phenylpyrazine as well.
Scientific Research Applications
Chemical Synthesis and Reactions
2,5-Dichloro-3-phenylpyrazine has been extensively studied in the field of chemical synthesis and reactions. For instance, it is formed from the chlorination of 1-hydroxy-3-phenyl-2(1H)-pyrazinone with phosphoryl chloride at elevated temperatures (Sato, 1986). Additionally, it has been explored in the synthesis of 2,5-disubstituted pyrazine monoxides, which are further converted to diketopiperazines, showcasing its utility in complex organic synthesis (Ohta, Akita, & Hara, 1979).
Analytical Chemistry Applications
In analytical chemistry, 2,5-Dichloro-3-phenylpyrazine plays a role in the identification of degradation products. For example, it has been identified as a degradation product of cephalexin, which can be determined in plasma using polarographic techniques (Núñez-Vergara, Squella, & Silva, 1982).
Material Science and Photophysics
In material science, this compound contributes to the understanding of molecular structures, as demonstrated by the three-dimensional X-ray structure determination of 2,5-dichloro-3-methoxypyrazine (Carter & Boer, 1972). It's also relevant in the study of photophysical effects of metal-carbon σ bonds in ortho-metalated complexes, providing insights into the absorption and emission spectroscopies of such compounds (Sprouse, King, Spellane, & Watts, 1984).
Safety And Hazards
The safety information for 2,5-Dichloro-3-phenylpyrazine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2,5-dichloro-3-phenylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHFTHLANSFULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496734 | |
Record name | 2,5-Dichloro-3-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-phenylpyrazine | |
CAS RN |
64163-09-3 | |
Record name | 2,5-Dichloro-3-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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